molecular formula C11H10N4S B12221291 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine CAS No. 55023-36-4

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

Cat. No.: B12221291
CAS No.: 55023-36-4
M. Wt: 230.29 g/mol
InChI Key: JZSWBZHJDCDLHK-UHFFFAOYSA-N
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Description

Properties

CAS No.

55023-36-4

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

InChI

InChI=1S/C11H10N4S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3,(H2,12,13,14)

InChI Key

JZSWBZHJDCDLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

A. Chlorophenyl-Substituted Analogs
Compound Name Substituents Molecular Formula Biological Activity (IC₅₀) Source
12-(4-Chlorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine 4-Cl-phenyl at position 12 C₁₆H₁₂ClN₄S 1100 nM (CLK1 inhibition) AatBio
12-(3-Chlorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine 3-Cl-phenyl at position 12 C₁₆H₁₂ClN₄S 690 nM (CLK1 inhibition) AatBio

Key Findings :

  • The position of the chlorophenyl substituent significantly impacts inhibitory potency against CLK1. The 3-chloro derivative shows ~1.6-fold higher activity than the 4-chloro analog .
  • Electronic effects (e.g., para vs. meta substitution) likely modulate binding affinity to the kinase active site.
B. Heteroatom Variations
  • 8-Oxa vs. 8-Thia Analogs :
    Replacement of sulfur with oxygen (e.g., 8-oxa derivatives) alters ring strain and hydrogen-bonding capacity. For example, 8-oxa-3,5,10-triazatricyclo analogs show reduced planarity due to weaker S···π interactions compared to thia derivatives .

  • Tellurium-Containing Analog :
    {8-Thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl tellanyl}methanethiol (C₁₃H₁₀S₂Te) exhibits a distorted tricyclic core with Te···π interactions, influencing crystallographic packing (orthorhombic P2₁2₁2₁ space group) .

Functional Group Modifications

A. Amine Substituents
  • Azacyclic Amines: Compounds like 6-[3-(aminomethyl)azetidin-1-yl]-12-chloro-8-oxa-3,5,10-triazatricyclo derivatives (C₁₃H₁₃ClN₆O) incorporate rigid azetidine rings, enhancing hydrogen-bond donor/acceptor profiles (H-bond donors: 2; acceptors: 7) .
B. Spirocyclic Derivatives
  • Spiro-fused analogs (e.g., 7-oxa-9-aza-spiro[4.5]decane-6,10-diones) exhibit distinct conformational flexibility, impacting solubility and target engagement. These are synthesized via cycloaddition reactions involving hydrazonoyl chlorides .

Biological Activity

The compound 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine , often referred to as a tricyclic compound due to its unique structural features, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties and biological effects.

Structural Characteristics

This compound belongs to a class of heterocyclic compounds characterized by the presence of both nitrogen and sulfur atoms within its tricyclic framework. The molecular formula is C15H16N4OSC_{15}H_{16}N_{4}OS, and it features multiple double bonds and functional groups that may influence its biological interactions.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens.
  • Neuroprotective Effects : The morpholine ring present in the structure suggests potential neuroprotective effects.
  • Antitumor Activity : Preliminary studies indicate potential antitumor properties due to its ability to interact with cellular mechanisms involved in cancer progression.

Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of compounds with similar structures. For instance:

  • Case Study : A derivative of this compound was tested against Staphylococcus aureus and exhibited significant inhibition zones compared to control groups.

Neuroprotective Effects

The neuroprotective potential is attributed to:

  • Mechanism : The compound may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

Antitumor Activity

In vitro studies have demonstrated:

  • Cell Line Testing : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) and showed dose-dependent cytotoxicity.

Comparative Analysis Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
11,13-Dimethyl-8-thia...Tricyclic with nitrogen & sulfurAntimicrobial, neuroprotectiveUnique arrangement of heteroatoms
8-Thia-Triazole DerivativeContains sulfur and nitrogenAntimicrobialTriazole ring enhances activity
Morpholine-based CompoundMorpholine ring presentNeuroprotectivePotential for CNS targeting

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in microbial resistance.
  • DNA Interaction : Potentially forming adducts with DNA which could lead to apoptosis in cancer cells.

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